1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene
Description
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position and a 4-chlorobenzyl ether (-O-CH₂-C₆H₄-Cl) at the ortho position. This structure confers unique physicochemical properties, including high thermal stability and reactivity due to the electron-withdrawing nitro group.
Properties
Molecular Formula |
C13H10ClNO3 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-chloro-4-[(4-nitrophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H10ClNO3/c14-11-3-1-10(2-4-11)9-18-13-7-5-12(6-8-13)15(16)17/h1-8H,9H2 |
InChI Key |
PVCAOYFOGYPYKK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene:
Table 1: Key Structural Analogues
Physicochemical Properties
- Molecular Weight and Polarity : The addition of a 4-chlorobenzyl group increases molecular weight compared to 1-benzyloxy-4-nitrobenzene, enhancing lipophilicity. This contrasts with 1-chloro-4-nitrobenzene, which lacks the ether linkage and is smaller but more volatile .
- Melting Points : 1-Chloro-4-nitrobenzene is a crystalline solid (melting point ~83°C) , while 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene likely has a higher melting point due to increased molecular rigidity.
- Solubility: The nitro group reduces water solubility in all analogues. Chlorinated derivatives exhibit lower solubility in polar solvents compared to non-chlorinated versions .
Reactivity and Stability
- Electrophilic Substitution : The nitro group deactivates the benzene ring, directing further substitution to meta positions. In contrast, 4-benzyloxyaniline (with an -NH₂ group) is highly reactive toward electrophiles .
- Ether Cleavage : The benzyl ether linkage in 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene is susceptible to acidic or basic hydrolysis, a property shared with N-((4-nitrobenzyl)oxy)methanesulfonamide .
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